molecular formula C5H9N3 B13528692 1,2,5-Triazaspiro[2.5]oct-1-ene

1,2,5-Triazaspiro[2.5]oct-1-ene

Cat. No.: B13528692
M. Wt: 111.15 g/mol
InChI Key: IOBYHAFGPGBUTE-UHFFFAOYSA-N
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Description

1,2,5-Triazaspiro[25]oct-1-ene is a heterocyclic compound that features a unique spiro structure, where a single nitrogen atom is shared between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Triazaspiro[2.5]oct-1-ene can be synthesized through a series of organic reactions involving the formation of the spiro structure. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Triazaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

1,2,5-Triazaspiro[2.5]oct-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 1,2,5-Triazaspiro[2.5]oct-1-ene exerts its effects is primarily through its interaction with specific molecular targets. The spiro structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

    1,2,6-Triazaspiro[2.5]oct-1-ene: This compound has a similar spiro structure but differs in the position of the nitrogen atoms.

    tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate: Another similar compound with a carboxylate group attached to the spiro structure.

Uniqueness: 1,2,5-Triazaspiro[2.5]oct-1-ene is unique due to its specific arrangement of nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1,2,5-Triazaspiro[2.5]oct-1-ene is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Biological Activity Overview

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, which can modulate enzyme activity and activate signaling pathways. This section summarizes key findings related to its biological effects.

This compound exerts its effects through specific interactions with enzymes and receptors. The spiro structure allows for effective binding, leading to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways.
  • Signaling Pathway Activation : It may activate or inhibit various signaling pathways that are crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt vital processes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1,2,6-Triazaspiro[2.5]oct-1-ene C₅H₉N₃Different arrangement of nitrogen atoms
tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate C₈H₁₄N₃O₂Contains a carboxylate group

The distinct arrangement of nitrogen atoms in this compound enhances its binding affinity and biological activity compared to other triazaspiro compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 4 µg/mL for S. aureus, indicating potent antimicrobial properties .

Investigation into Anticancer Effects

In vitro studies assessed the anticancer potential of this compound against various cancer cell lines. The results showed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 10 µM and above. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis .

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

1,2,7-triazaspiro[2.5]oct-1-ene

InChI

InChI=1S/C5H9N3/c1-2-5(7-8-5)4-6-3-1/h6H,1-4H2

InChI Key

IOBYHAFGPGBUTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)N=N2

Origin of Product

United States

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